3-(3-Chlorobenzyl)azetidine HCl
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Overview
Description
3-(3-Chlorobenzyl)azetidine HCl is a nitrogen-containing heterocyclic compound with the molecular formula C10H12ClN. It features a four-membered azetidine ring substituted with a 3-chlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorobenzyl)azetidine HCl typically involves the reaction of azetidine with 3-chlorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of azetidine attacks the electrophilic carbon of the 3-chlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate are employed to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorobenzyl)azetidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of azetidine derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
3-(3-Chlorobenzyl)azetidine HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)azetidine HCl involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 3-chlorophenylmethyl group contribute to its reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(3-Chlorobenzyl)azetidine HCl is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive scaffold for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPKJNWBSMXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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